molecular formula C5H3Cl2NO2 B13949277 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- CAS No. 139442-86-7

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-

Cat. No.: B13949277
CAS No.: 139442-86-7
M. Wt: 179.99 g/mol
InChI Key: MECSKRLTNBOYDC-UHFFFAOYSA-N
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Description

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is a chemical compound with the molecular formula C5H3Cl2NO2 and a molecular weight of 179.99 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- typically involves the chlorination of isoxazole derivatives. One common method is the reaction of isoxazole with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloromethyl group at the 5-position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation with hydrogen peroxide can introduce a hydroxyl group.

Scientific Research Applications

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity is primarily due to the presence of the chloromethyl and carbonyl groups, which can undergo nucleophilic attack and form stable adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is unique due to the presence of both the chloromethyl and carbonyl functional groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

139442-86-7

Molecular Formula

C5H3Cl2NO2

Molecular Weight

179.99 g/mol

IUPAC Name

5-(chloromethyl)-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C5H3Cl2NO2/c6-1-4-3(5(7)9)2-8-10-4/h2H,1H2

InChI Key

MECSKRLTNBOYDC-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=C1C(=O)Cl)CCl

Origin of Product

United States

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